REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:12][N:11]=[C:10]([CH3:13])[C:9]=2[NH2:14])=[CH:4][CH:3]=1.[CH2:15]([O:17][C:18](=[O:35])[CH2:19][C:20]1[CH:25]=[CH:24][C:23](B2OC(C)(C)C(C)(C)O2)=[CH:22][CH:21]=1)[CH3:16]>>[CH2:15]([O:17][C:18](=[O:35])[CH2:19][C:20]1[CH:25]=[CH:24][C:23]([C:2]2[CH:7]=[CH:6][C:5]([C:8]3[O:12][N:11]=[C:10]([CH3:13])[C:9]=3[NH2:14])=[CH:4][CH:3]=2)=[CH:22][CH:21]=1)[CH3:16]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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BrC1=CC=C(C=C1)C1=C(C(=NO1)C)N
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
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C(C)OC(CC1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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Prepared
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Name
|
|
Type
|
|
Smiles
|
C(C)OC(CC1=CC=C(C=C1)C1=CC=C(C=C1)C1=C(C(=NO1)C)N)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |